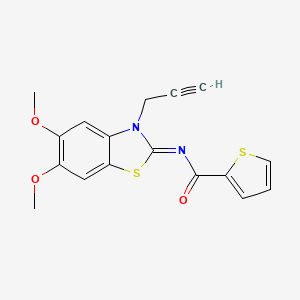

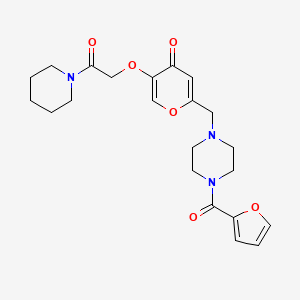

![molecular formula C11H8F3N3O2 B2554255 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 861408-98-2](/img/structure/B2554255.png)

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a synthetically available compound that has been extensively studied due to its diverse biological activity . It is a derivative of pyrazolo[1,5-a]pyrimidines, which are known for their antibacterial, cytotoxic, antifungal, and antitumor activity . Some drugs containing the pyrazolo[1,5-a]pyrimidine ring include anxiolytics and sedatives like zaleplon, indiplon, and ocinaplon .

Synthesis Analysis

The synthesis of this compound is based on the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds . When unsymmetrical 1,3-dicarbonyl compounds are subjected to the reaction, a problem of the formation of isomeric compounds arises . In some cases, β-alkoxy derivatives of 1,3-diketones are used for the regioselective introduction of a substituent via the preparation of intermediate enamines .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum (100 MHz, DMSO-d6) provides information about the carbon atoms in the molecule . The 19F NMR spectrum (376 MHz, DMSO-d6) gives information about the fluorine atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are predominantly based on its reactivity with various reagents. For instance, the compound can undergo Suzuki–Miyaura cross-coupling reactions with aryl and heteroaryl boronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point of the compound can be determined using thermal analysis . The molecular weight of the compound can be determined using mass spectrometry .Applications De Recherche Scientifique

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects, making it relevant for research in conditions such as arthritis, inflammatory bowel disease, and autoimmune disorders. By modulating key pathways involved in inflammation, it may help reduce tissue damage and alleviate symptoms .

Kinase Inhibitor

As a kinase inhibitor, this pyrazolo[1,5-a]pyrimidine derivative can selectively target specific kinases involved in cell signaling pathways. Researchers explore its potential in cancer therapy, where aberrant kinase activity contributes to tumor growth and metastasis .

Antiviral Activity

Studies suggest that 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid may inhibit viral replication. Investigating its antiviral properties could lead to novel treatments for viral infections, including influenza and herpesviruses .

Neuroprotection

The compound’s structure hints at potential neuroprotective effects. Researchers investigate its ability to prevent neuronal damage, making it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Metabolic Disorders

Given its unique structure, this compound might influence metabolic pathways. Research explores its impact on glucose metabolism, lipid regulation, and insulin sensitivity, with implications for diabetes and obesity .

Anticancer Potential

While preliminary, there’s interest in evaluating its anticancer properties. Researchers study its effects on cancer cell proliferation, apoptosis, and angiogenesis. It could be a promising lead compound for novel chemotherapeutic agents .

Mécanisme D'action

Propriétés

IUPAC Name |

5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-7(5-1-2-5)16-9-6(10(18)19)4-15-17(8)9/h3-5H,1-2H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOQVWZLSOACNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

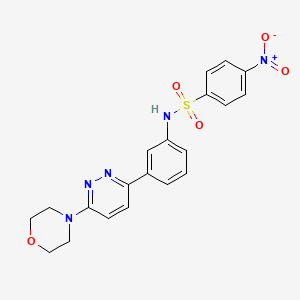

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)

![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)

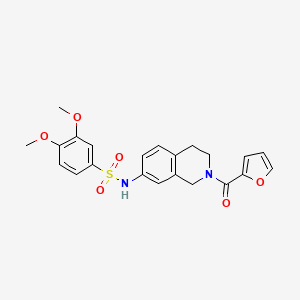

![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)

![1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B2554185.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2554186.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2554189.png)

![methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2554193.png)

![4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554194.png)